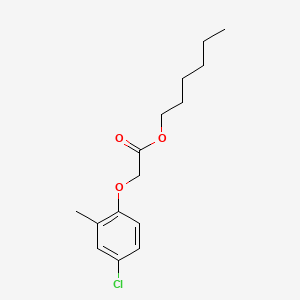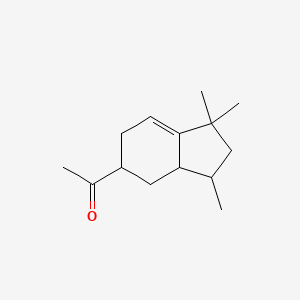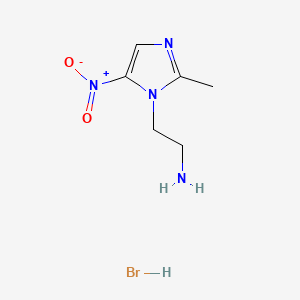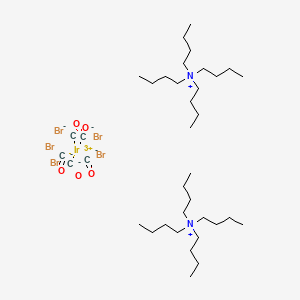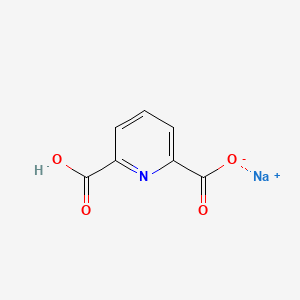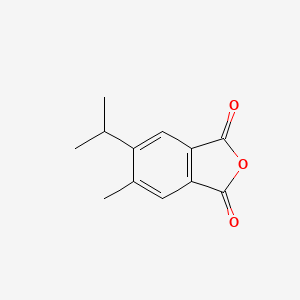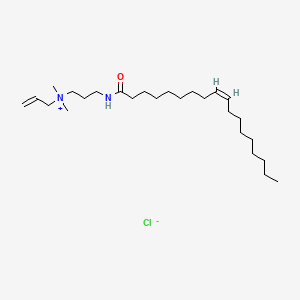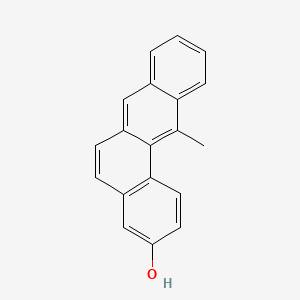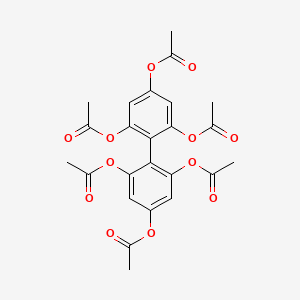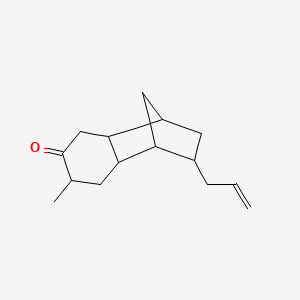
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is a complex organic compound with a unique structure This compound is characterized by its octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one core, which is further modified by an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions would likely include specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The allyl group and other functional groups can participate in substitution reactions, resulting in a variety of products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one might include other naphthalene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the allyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
94134-66-4 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C15H22O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-14H,1,4-8H2,2H3 |
Clé InChI |
UCHJHXMSDQOFQM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CC(C2CC1=O)CC3CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


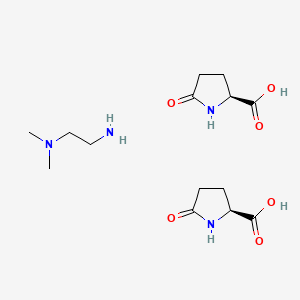

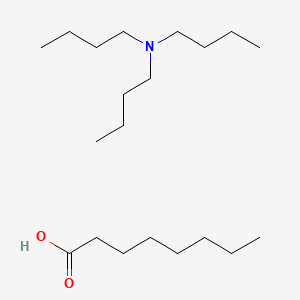
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
